N-hexyl-4-(octanoylamino)benzamide
Beschreibung
N-Hexyl-4-(octanoylamino)benzamide is a synthetic benzamide derivative characterized by a hexyl chain attached to the benzamide nitrogen and an octanoylamino group at the para position of the aromatic ring. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., histone deacetylase inhibitors, kinase modulators) to industrial antioxidants. The hexyl and octanoyl substituents in this compound likely enhance lipophilicity, influencing its pharmacokinetic (PK) properties and target binding compared to simpler benzamide analogs .
Eigenschaften
Molekularformel |
C21H34N2O2 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-hexyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-9-10-12-20(24)23-19-15-13-18(14-16-19)21(25)22-17-11-8-6-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
LKZNJKJQADPGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-4-(octanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .
Industrial Production Methods
Industrial production of benzamides, including N-hexyl-4-(octanoylamino)benzamide, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-hexyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-hexyl-4-(octanoylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of N-hexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Substituent Analysis
The structural uniqueness of N-hexyl-4-(octanoylamino)benzamide lies in its dual alkyl chains:
- Octanoylamino group: An eight-carbon acyl chain that may stabilize interactions with hydrophobic protein pockets.
Key analogs for comparison :
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): Contains a hydroxamic acid group critical for HDAC inhibition and a phenylacetyl moiety .
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) : Features a chlorophenyl group and a hydroxamate for antioxidant activity .
Table 1: Structural Features
HDAC Inhibition Potential
HPAPB () is a hydroxamate-based HDAC inhibitor (HDACi) with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group chelates zinc in the HDAC active site, a feature absent in N-hexyl-4-(octanoylamino)benzamide. Without this group, the target compound is unlikely to inhibit HDAC but may interact with other targets (e.g., lipid-modifying enzymes) due to its long alkyl chains .
Antioxidant Activity
Compounds in , such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, exhibit antioxidant properties via DPPH radical scavenging. While N-hexyl-4-(octanoylamino)benzamide lacks a hydroxamate group, its octanoylamino substituent could contribute to radical stabilization, though its activity is expected to be weaker compared to hydroxamate-containing analogs .
Pharmacokinetic and Toxicity Profiles
Pharmacokinetics
HPAPB exhibits a short half-life (t1/2 = 0.592 h) and follows a two-compartment model in rats. The hexyl and octanoyl groups in the target compound may prolong its half-life by increasing volume of distribution (Vd) and reducing clearance (CL), though experimental validation is needed .
Toxicity
HPAPB has an LD50 of 1.29 g/kg in mice, indicating lower acute toxicity than SAHA (LD50 = 0.77 g/kg).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
